

Technical Guide: 1-Bromomononane-d4-1 Physical Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromomononane-d4-1

Cat. No.: B3423096

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of **1-Bromomononane-d4-1**. The information herein is intended to support research and development activities by furnishing key data points and standardized experimental methodologies for the handling, characterization, and application of this deuterated compound.

Core Physical and Chemical Properties

1-Bromomononane-d4-1, also known as 1-bromo-1,1,2,2-tetradeuteriononane, is a deuterated analog of 1-bromomononane. The strategic incorporation of four deuterium atoms at the 1 and 2 positions of the nonyl chain results in a higher molecular weight compared to its non-deuterated counterpart. This isotopic labeling makes it a valuable tool in various scientific applications, including as an internal standard in mass spectrometry-based analysis, for tracing metabolic pathways, and in mechanistic studies of chemical reactions. Its physical properties are largely similar to the parent compound, with slight variations attributable to the increased mass of deuterium.

Data Presentation: Quantitative Physical Characteristics

The key physical and chemical properties of **1-Bromomononane-d4-1** are summarized in the table below for easy reference and comparison.

Property	Value	Notes
Molecular Formula	C ₉ H ₁₅ D ₄ Br	
Molecular Weight	211.18 g/mol	[1] [2]
Appearance	Clear, colorless to golden liquid	[3]
Density	1.11 g/mL at 25 °C	[3] [4]
Boiling Point	201 °C	[3] [4]
Melting Point	-29 °C	[3] [4]
Flash Point	90.0 °C (194.0 °F)	[3] [4]
Refractive Index	1.4530 to 1.4550 at 20°C	[3]
Isotopic Purity	≥ 98 atom % D	[3] [5]
Solubility	Immiscible in water; Soluble in chloroform and hexanes	[3]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are crucial for the verification of substance identity, purity, and for ensuring safe handling. Below are standard protocols for measuring the principal physical characteristics of **1-Bromononane-d4-1**.

Micro-Boiling Point Determination using a Thiele Tube

This method is suitable for small sample volumes and provides an accurate measurement of the boiling point.[\[3\]](#)

Materials:

- Sample of **1-Bromononane-d4-1**
- Thiele tube filled with mineral oil
- Thermometer

- Small test tube (e.g., 10 x 75 mm)
- Capillary tube (sealed at one end)
- Rubber band or wire for attaching the test tube to the thermometer
- Heating apparatus (Bunsen burner or hot plate)
- Safety glasses

Procedure:

- Sample Preparation: Add a small amount of **1-Bromononane-d4-1** into the small test tube.
- Place the capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Apparatus Setup: Clamp the Thiele tube to a retort stand and insert the thermometer and attached test tube into the Thiele tube, ensuring the mineral oil level is above the sample.
- Heating: Gently heat the side arm of the Thiele tube with a small flame or on a hot plate.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until the bubbling is rapid and continuous.
- Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

Density Measurement using a Pycnometer

Materials:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

- Analytical balance
- **1-Bromononane-d4-1** sample
- Thermostatic bath

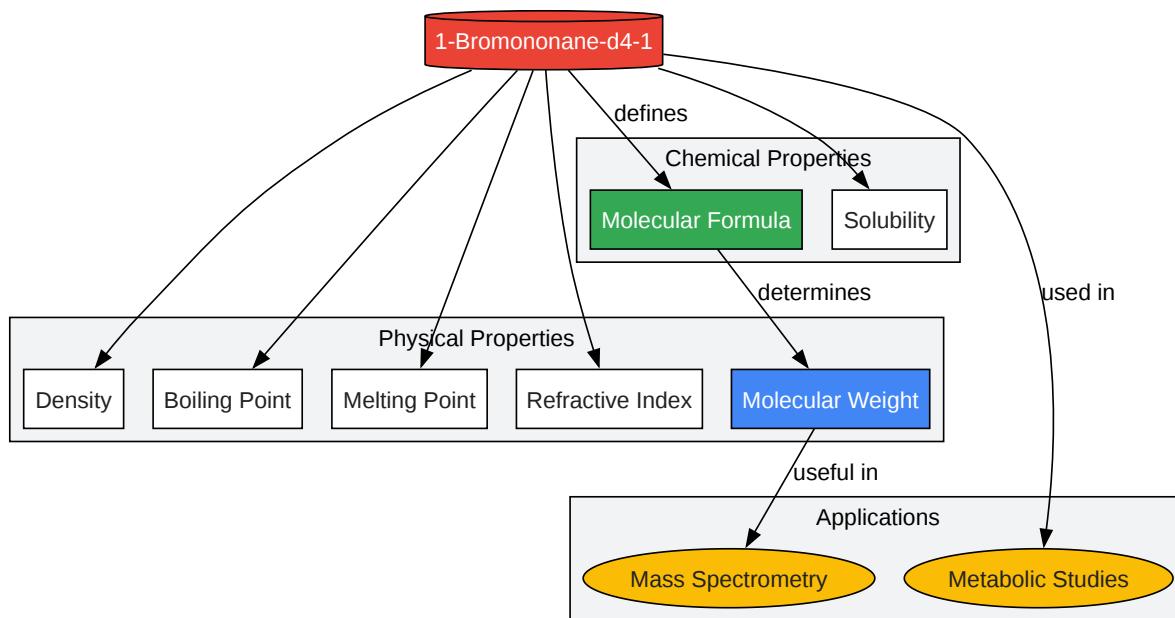
Procedure:

- Clean and dry the pycnometer thoroughly and weigh it accurately on an analytical balance (m_1).
- Fill the pycnometer with the **1-Bromononane-d4-1** sample, ensuring no air bubbles are trapped.
- Place the pycnometer in a thermostatic bath at a specified temperature (e.g., 25 °C) until it reaches thermal equilibrium.
- Carefully insert the stopper, allowing excess liquid to exit through the capillary.
- Wipe the outside of the pycnometer dry and weigh it again (m_2).
- Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., distilled water) at the same temperature.
- Weigh the pycnometer filled with the reference liquid (m_3).
- The density of the sample is calculated using the formula: $\text{Density} = [(m_2 - m_1) / (m_3 - m_1)] \times \text{Density of reference liquid.}$

Refractive Index Measurement using an Abbe Refractometer

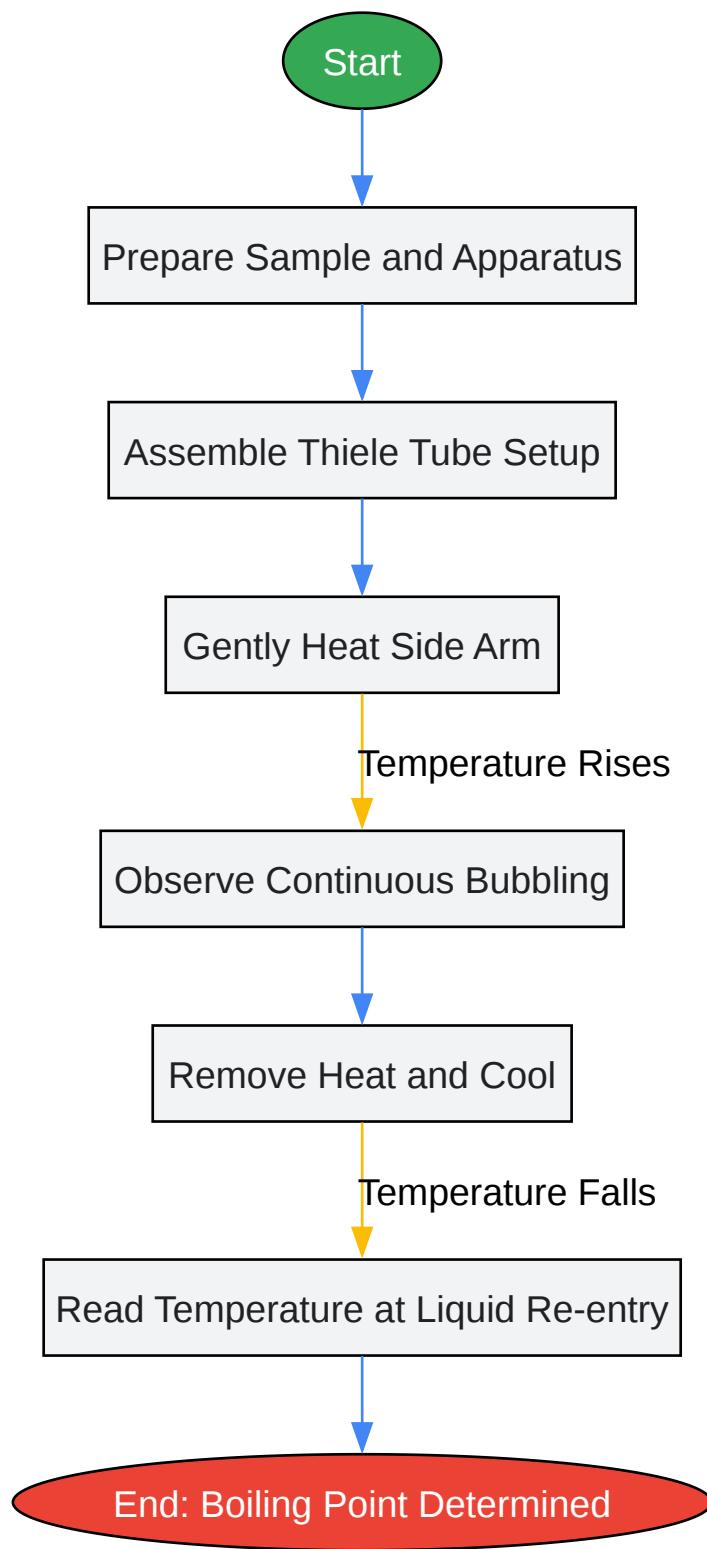
Materials:

- Abbe refractometer
- **1-Bromononane-d4-1** sample


- Dropper
- Lens cleaning tissue
- Constant temperature water bath (for temperature control)

Procedure:

- Turn on the refractometer and the light source. If necessary, circulate water from the constant temperature bath through the prisms to maintain a constant temperature (e.g., 20 °C).
- Clean the surfaces of the measuring and illuminating prisms with a suitable solvent and a soft lens tissue.
- Using a dropper, place a few drops of the **1-Bromononane-d4-1** sample onto the surface of the lower prism.
- Close the prisms together gently.
- Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible.
- Adjust the chromaticity screw to eliminate any color fringe at the boundary, resulting in a sharp, clear line separating the light and dark areas.
- Use the fine adjustment knob to center the boundary line exactly on the crosshairs of the eyepiece.
- Press the "read" button or look at the scale to obtain the refractive index value.


Visualizations

The following diagrams illustrate the logical relationships of the compound's properties and a typical experimental workflow.

[Click to download full resolution via product page](#)

Caption: Logical relationships of **1-Bromononane-d4-1** properties.

[Click to download full resolution via product page](#)

Caption: Workflow for Micro-Boiling Point Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- To cite this document: BenchChem. [Technical Guide: 1-Bromononane-d4-1 Physical Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3423096#1-bromononane-d4-1-physical-characteristics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com